1-(2-phenoxybenzoyl)-4-(thiophen-2-yl)piperidine
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Overview
Description
1-(2-phenoxybenzoyl)-4-(thiophen-2-yl)piperidine is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with phenoxybenzoyl and thiophenyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
The synthesis of 1-(2-phenoxybenzoyl)-4-(thiophen-2-yl)piperidine typically involves multi-step organic reactions. The process begins with the preparation of the phenoxybenzoyl and thiophenyl intermediates, which are then coupled with a piperidine derivative under controlled conditions. Common reagents used in these reactions include phenol, benzoyl chloride, thiophene, and piperidine. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-phenoxybenzoyl)-4-(thiophen-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The phenoxy and thiophenyl groups can undergo substitution reactions with nucleophiles or electrophiles, resulting in the formation of substituted derivatives.
Common reagents and conditions for these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed depend on the nature of the reagents and reaction conditions used.
Scientific Research Applications
1-(2-phenoxybenzoyl)-4-(thiophen-2-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-phenoxybenzoyl)-4-(thiophen-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The phenoxy and thiophenyl groups play a crucial role in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
1-(2-phenoxybenzoyl)-4-(thiophen-2-yl)piperidine can be compared with other similar compounds, such as:
1-(2-phenoxybenzoyl)-4-(thiophen-3-yl)piperidine: This compound has a similar structure but with the thiophenyl group attached at a different position, leading to different chemical and biological properties.
1-(2-phenoxybenzoyl)-4-(furan-2-yl)piperidine:
1-(2-phenoxybenzoyl)-4-(pyridin-2-yl)piperidine: The presence of a pyridine ring introduces nitrogen into the structure, affecting its chemical behavior and interactions.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2-phenoxyphenyl)-(4-thiophen-2-ylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2S/c24-22(23-14-12-17(13-15-23)21-11-6-16-26-21)19-9-4-5-10-20(19)25-18-7-2-1-3-8-18/h1-11,16-17H,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PINBUERBKFECHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)C3=CC=CC=C3OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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